molecular formula C12H18N2S B12706821 1-(2-Thioxopyrrolidino)-4-pyrrolidino-2-butyne CAS No. 35022-18-5

1-(2-Thioxopyrrolidino)-4-pyrrolidino-2-butyne

Katalognummer: B12706821
CAS-Nummer: 35022-18-5
Molekulargewicht: 222.35 g/mol
InChI-Schlüssel: CRWAPXZJXYKQTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Thioxopyrrolidino)-4-pyrrolidino-2-butyne is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Thioxopyrrolidino)-4-pyrrolidino-2-butyne typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of pyrrolidine with a suitable alkyne and a sulfur source can yield the desired thioxopyrrolidino derivative. The reaction conditions often require the use of catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. This could involve continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Thioxopyrrolidino)-4-pyrrolidino-2-butyne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile involved.

Wissenschaftliche Forschungsanwendungen

1-(2-Thioxopyrrolidino)-4-pyrrolidino-2-butyne has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the synthesis of materials with specific properties, such as polymers or catalysts.

Wirkmechanismus

The mechanism of action of 1-(2-Thioxopyrrolidino)-4-pyrrolidino-2-butyne involves its interaction with molecular targets through its thioxo and pyrrolidino groups. These interactions can affect various biochemical pathways, depending on the specific application. For instance, in medicinal chemistry, the compound may inhibit or activate enzymes, alter receptor activity, or modulate signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thiazoles: These compounds also contain sulfur and nitrogen atoms and exhibit diverse biological activities.

    Pyrimidines: Another class of heterocyclic compounds with significant biological and chemical importance.

    Thioxopyrimidines: Compounds with a similar thioxo group but different ring structures.

Uniqueness

1-(2-Thioxopyrrolidino)-4-pyrrolidino-2-butyne is unique due to its specific combination of a thioxo group and a pyrrolidino ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

35022-18-5

Molekularformel

C12H18N2S

Molekulargewicht

222.35 g/mol

IUPAC-Name

1-(4-pyrrolidin-1-ylbut-2-ynyl)pyrrolidine-2-thione

InChI

InChI=1S/C12H18N2S/c15-12-6-5-11-14(12)10-4-3-9-13-7-1-2-8-13/h1-2,5-11H2

InChI-Schlüssel

CRWAPXZJXYKQTC-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)CC#CCN2CCCC2=S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.